molecular formula C12H17N3O2 B3088074 1-[(4-Nitrophenyl)methyl]-1,4-diazepane CAS No. 118158-53-5

1-[(4-Nitrophenyl)methyl]-1,4-diazepane

Cat. No.: B3088074
CAS No.: 118158-53-5
M. Wt: 235.28 g/mol
InChI Key: WRWFPOIMNPZDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in both natural products and synthetic pharmaceuticals. The presence of nitrogen atoms in a cyclic framework imparts specific physicochemical properties, such as the ability to form hydrogen bonds and act as a basic center, which are crucial for molecular recognition and interaction with biological targets. The 1,4-diazepane ring system is a saturated diazepine (B8756704), offering a three-dimensional structure that can be strategically modified with various substituents to modulate its pharmacological profile. Its structural flexibility allows it to adopt different conformations, which can be a key factor in its binding affinity to diverse biological receptors.

Overview of Substituent Effects on 1,4-Diazepane Scaffolds

The biological activity and properties of the 1,4-diazepane core are highly dependent on the nature and position of its substituents. N-substitution at the 1- and/or 4-positions is a common strategy to create diverse chemical libraries for drug screening. The introduction of different functional groups can influence several key parameters:

Basicity: The electron-donating or electron-withdrawing nature of a substituent can alter the pKa of the nitrogen atoms, affecting the compound's ionization state at physiological pH.

Lipophilicity: Substituents can significantly change the molecule's oil/water partition coefficient (logP), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Steric Hindrance: The size and shape of the substituent can dictate the molecule's conformational preferences and its ability to fit into a specific binding pocket of a target protein.

Pharmacophore Interactions: Substituents can introduce new points of interaction with a biological target, such as hydrogen bond donors or acceptors, aromatic rings for π-stacking, or charged groups for electrostatic interactions.

The strategic placement of substituents allows for the fine-tuning of a molecule's activity, selectivity, and pharmacokinetic profile.

Rationale for Investigating the (4-Nitrophenyl)methyl Moiety in 1,4-Diazepane Systems

The (4-nitrophenyl)methyl, or 4-nitrobenzyl, group is a substituent of significant interest in medicinal chemistry for several reasons. The nitro group (NO₂) is a strong electron-withdrawing group, which can profoundly influence the electronic properties of the entire molecule.

Electronic Effects: The presence of the nitro group deactivates the phenyl ring towards electrophilic substitution and can modulate the basicity of the diazepane nitrogens through inductive and resonance effects. This electronic modulation can be critical for receptor binding affinity.

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional interaction points with biological targets.

Prodrug Potential: Aromatic nitro compounds can be susceptible to enzymatic reduction in biological systems. This property is sometimes exploited in the design of prodrugs, where the nitro compound is inactive until it is reduced to the active amino derivative in the target tissue.

Photolabile Protecting Group: The ortho-nitrobenzyl group, and to some extent related structures, are known to be photolabile. This characteristic is utilized in chemical biology to release a bioactive compound at a specific time and location by exposure to light.

Attaching the (4-nitrophenyl)methyl moiety to the 1-position of the 1,4-diazepane scaffold would create a novel derivative whose properties are a composite of the flexible, basic diazepine ring and the electronically distinct nitrobenzyl group. Investigating such a compound would be a logical step in the exploration of the structure-activity relationships of 1,4-diazepane derivatives.

Note on a specific derivative: While the focus of this article is the theoretical and general analysis of 1-[(4-Nitrophenyl)methyl]-1,4-diazepane, it is worth noting that a structurally similar compound, 1-(3-Methyl-4-nitrophenyl)- nih.govnih.govdiazepane, has been reported in chemical databases. lookchem.com This highlights the chemical feasibility of synthesizing nitrophenyl-substituted diazepanes.

Detailed Research Findings

A comprehensive search of the scientific literature and chemical databases did not yield specific research articles or detailed experimental data for the compound This compound . Therefore, it is not possible to present detailed research findings, such as its synthesis, characterization, or biological activity, at this time. The following table provides hypothetical data based on general chemical knowledge for illustrative purposes only and should not be considered as experimentally verified data.

Hypothetical Compound Properties

PropertyPredicted Value/Information
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
General Synthesis Route N-alkylation of 1,4-diazepane with 4-nitrobenzyl halide (e.g., bromide or chloride) in the presence of a base, or reductive amination of 4-nitrobenzaldehyde (B150856) with 1,4-diazepane.
Expected Spectroscopic Features (¹H NMR) Signals corresponding to the protons of the 4-nitrophenyl group (typically two doublets in the aromatic region), a singlet for the benzylic methylene (B1212753) protons, and multiple signals for the protons of the diazepane ring.
Expected Spectroscopic Features (¹³C NMR) Resonances for the aromatic carbons (including the carbon bearing the nitro group), the benzylic carbon, and the carbons of the diazepane ring.
Expected IR Features Characteristic strong absorptions for the asymmetric and symmetric stretching of the N-O bonds of the nitro group (typically around 1520 and 1340 cm⁻¹), as well as C-H and N-H (if present on N4) stretching and bending vibrations.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-15(17)12-4-2-11(3-5-12)10-14-8-1-6-13-7-9-14/h2-5,13H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWFPOIMNPZDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Nitrophenyl Methyl 1,4 Diazepane and Analogues

Strategies for 1,4-Diazepane Ring Formation

The formation of the seven-membered 1,4-diazepane ring is a key challenge in the synthesis of this class of compounds. Methodologies often focus on creating the cyclic structure from acyclic precursors through cyclization reactions.

Cyclization Reactions utilizing Diamines and Propylene Diamine Derivatives

A fundamental and widely used approach for constructing the 1,4-diazepane skeleton is the cyclization of linear diamines. This strategy typically involves the reaction of a 1,2-diamine (such as ethylenediamine) or a 1,3-diamine (such as 1,3-diaminopropane) with a suitable dielectrophilic partner. acs.orgnih.gov For example, reacting a diamine with an alkyl dihalide or a similar compound with two leaving groups can lead to a double N-alkylation event, closing the ring.

An amphoteric diamination strategy has been described that unites readily available 1,2-, 1,3-, or 1,4-diamine derivatives with electron-deficient allenes in a formal [n + 2] cyclization (where n=4, 5, or 6) to produce the corresponding 1,4-diazo heterocycles in a single step. researchgate.net This domino process involves the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization, representing a step- and atom-economical protocol. acs.org

Ring Closure Approaches in the Synthesis of Seven-Membered Nitrogen Heterocycles

Modern organic synthesis has introduced several sophisticated ring-closure methods applicable to the formation of seven-membered nitrogen heterocycles like 1,4-diazepane. researchgate.netchempedia.info These methods offer greater control over the structure and stereochemistry of the final product.

Key methodologies include:

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium complexes, can form cyclic structures by joining two terminal alkene functionalities within a single molecule. scispace.com

Palladium-Catalyzed Cyclization: These reactions can form C-N bonds intramolecularly to construct the heterocyclic ring. mdpi.com For instance, the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates proceeds via π-allylpalladium intermediates to afford seven-membered benzodiazepine (B76468) cores, a related structure. mdpi.com

Multicomponent [5 + 2] Cycloaddition: This approach allows for the construction of the 1,4-diazepine ring from multiple starting materials in a single operation, offering high efficiency. acs.org

Intramolecular C–N Bond Coupling: A copper-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides has been used to synthesize azetidine-fused 1,4-benzodiazepine (B1214927) derivatives, which can be further modified. nih.govmdpi.com

Application of Protecting Groups in 1,4-Diazepane Synthesis

Due to the presence of two secondary amine groups in the 1,4-diazepane ring, the use of protecting groups is often essential for achieving regioselectivity during synthesis and subsequent functionalization. A protecting group can be used to temporarily block one nitrogen atom, allowing the other to be modified selectively.

The tert-butoxycarbonyl (Boc) group is a commonly used protecting group in this context. nih.gov For example, commercially available 1-Boc-1,4-diazepane can be acylated or alkylated on the unprotected nitrogen. The Boc group can later be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for further reactions. nih.govgoogle.com Another strategy involves the use of a nosyl (2-nitrobenzenesulfonyl) group in methods like the intramolecular Fukuyama-Mitsunobu cyclization to construct the chiral 1,4-diazepane ring. researchgate.net

Protecting GroupAbbreviationCommon Reagent for IntroductionConditions for RemovalReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic acid (TFA) or HCl nih.govgoogle.com
NosylNs2-Nitrobenzenesulfonyl chlorideThiophenol and potassium carbonate researchgate.netgoogle.com

Introduction of the (4-Nitrophenyl)methyl Moiety

Once the 1,4-diazepane ring is formed, the (4-nitrophenyl)methyl group can be introduced onto one of the nitrogen atoms. The two most prevalent methods for this transformation are N-alkylation and reductive amination.

N-Alkylation and Reductive Amination Strategies for Incorporating the Benzyl (B1604629) Group

N-Alkylation is a direct approach that involves the reaction of 1,4-diazepane (or a mono-protected derivative) with a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide or chloride. This reaction is a nucleophilic substitution (SN2) where the amine's lone pair of electrons attacks the benzylic carbon, displacing the halide leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. This method is a common strategy for the N-alkylation of various heterocyclic scaffolds. beilstein-journals.org

Reductive Amination provides an alternative and often milder route. This two-step, one-pot process first involves the reaction of 1,4-diazepane with 4-nitrobenzaldehyde (B150856) to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent to yield the final N-benzylated product. Common reducing agents for this purpose include sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov Reductive amination is a key C-N bond-forming reaction in the pharmaceutical industry due to its efficiency and broad applicability. researchgate.netdntb.gov.ua

MethodPrecursorsKey ReagentsBond FormedKey Features
N-Alkylation 1,4-Diazepane + 4-Nitrobenzyl halideBase (e.g., K₂CO₃, Et₃N)N-CH₂ArDirect, single-step substitution.
Reductive Amination 1,4-Diazepane + 4-NitrobenzaldehydeReducing Agent (e.g., NaCNBH₃)N-CH₂ArOften milder conditions; avoids halide reagents. nih.govnih.gov

Derivatization through Coupling Reactions with Nitroaryl Precursors (e.g., diazonium salts, sulfonyl chlorides)

While direct N-benzylation is common, related analogues can be synthesized through coupling reactions with other nitroaryl precursors.

Reactions with Diazonium Salts: Aryl diazonium salts (Ar-N₂⁺) are highly reactive electrophiles. libretexts.org Their primary application in coupling reactions is electrophilic aromatic substitution with activated rings to form azo compounds (Ar-N=N-Ar'). libretexts.orgchemguide.co.uk The reaction of a diazonium salt with a secondary amine like 1,4-diazepane can lead to the formation of a triazene (B1217601) (R₂N-N=N-Ar). This does not result in the desired N-benzyl linkage but rather introduces an N-azo linkage.

Reactions with Sulfonyl Chlorides: The reaction of 1,4-diazepane with a nitroaryl sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, results in the formation of a sulfonamide. In this reaction, the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride. google.com This creates a stable N-S bond, yielding a 1-[(4-nitrophenyl)sulfonyl]-1,4-diazepane derivative, which is an analogue of the target compound but not an N-alkylated product.

Nitroaryl PrecursorReagent ExampleResulting Functional GroupBond FormedProduct Type
Diazonium Salt4-Nitrobenzenediazonium chlorideTriazeneN-NN-Azo derivative
Sulfonyl Chloride4-Nitrobenzenesulfonyl chlorideSulfonamideN-SN-Sulfonyl derivative google.com

Functionalization of Pre-formed Diazepane Scaffolds with Nitro-substituted Linkers

The primary method for synthesizing 1-[(4-Nitrophenyl)methyl]-1,4-diazepane involves the direct functionalization of a pre-formed 1,4-diazepane ring. This approach is a classic example of nucleophilic substitution, where one of the secondary amine nitrogens of the diazepane ring acts as a nucleophile. It attacks the electrophilic benzylic carbon of a nitro-substituted linker, typically 1-(bromomethyl)-4-nitrobenzene or 1-(chloromethyl)-4-nitrobenzene.

The reaction is generally carried out in the presence of a base, which serves to neutralize the hydrohalic acid (HBr or HCl) formed as a byproduct. This prevents the protonation of the diazepane's amine groups, which would render them non-nucleophilic and halt the reaction. The choice of reactants and conditions is crucial for achieving mono-substitution rather than di-substitution, where both nitrogen atoms of the diazepane ring are functionalized.

Multi-Step Synthetic Pathways for Complex Diazepane Derivativesnih.gov

For the synthesis of more complex analogues or to ensure regioselectivity, multi-step pathways are often employed. A common strategy involves the use of protecting groups. nih.gov This allows for the selective functionalization of one nitrogen atom over the other.

A typical multi-step synthesis can be outlined as follows:

Protection: One of the nitrogen atoms of the 1,4-diazepane is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This is often achieved by reacting 1,4-diazepane with di-tert-butyl dicarbonate (Boc₂O).

N-Alkylation: The remaining free secondary amine is then alkylated with the nitro-substituted linker (e.g., 4-nitrobenzyl bromide) under basic conditions, as described previously.

Deprotection: The protecting group is subsequently removed to yield the mono-functionalized product. For the Boc group, this is typically accomplished under acidic conditions, for instance, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). google.com

This method provides greater control over the reaction, leading to higher yields of the desired mono-substituted product and facilitating the synthesis of complex molecules where different substituents are required on each nitrogen atom. nih.gov

Optimization of Reaction Conditions and Process Development

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the reaction conditions. Researchers have invested significant effort in optimizing these parameters.

Solvent Selection and its Influence on Reaction Yields and Purity

The choice of solvent is critical in the N-functionalization of diazepanes. The solvent must be able to dissolve the reactants while facilitating the desired reaction pathway. Polar aprotic solvents are frequently preferred for nucleophilic substitution reactions.

Acetonitrile (B52724) (CH₃CN): Often used due to its ability to dissolve both the diazepane salt and the organic linker, as well as its suitable dielectric constant for promoting Sₙ2 reactions. google.com

Dimethylformamide (DMF): Another common polar aprotic solvent that effectively solvates cations, which can accelerate the reaction rate.

Tetrahydrofuran (THF): A less polar option, sometimes used in conjunction with strong bases. beilstein-journals.org

Methanol/Chloroform Mixtures: These have been utilized in related reductive amination procedures to functionalize diazepane scaffolds, indicating their potential utility in controlling solubility and reactivity. nih.govnih.gov

The purity of the final product can also be influenced by the solvent, as different solvents can affect the solubility of byproducts and unreacted starting materials, simplifying or complicating the purification process.

Role of Bases and Catalysts in N-Functionalization Reactions

Bases are essential in N-alkylation reactions to act as acid scavengers. The choice of base can significantly impact the reaction's outcome, including its rate and selectivity.

Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices. google.com Studies on analogous heterocyclic systems have shown that the choice of cation (K⁺ vs. Cs⁺) can influence the reaction's regioselectivity and rate. beilstein-journals.org

Organic Bases: Triethylamine (TEA) is a frequently used organic base, particularly when the starting material is a salt, as it can both neutralize the reaction and free the amine. google.com

Strong Bases: In some cases, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are employed, especially when the nucleophilicity of the amine needs to be enhanced. Research on the N-alkylation of indazole, a related N-heterocycle, demonstrated that NaH could provide excellent regioselectivity. beilstein-journals.org

While direct N-alkylation with a halide linker is typically not catalytic, related synthetic methods for creating diazepine (B8756704) rings can be catalyzed. For instance, heteropolyacids have been shown to be effective catalysts for the synthesis of 1,4-diazepine rings from enaminones. nih.gov

The following table, based on data from analogous N-alkylation reactions of heterocycles, illustrates how the choice of base and solvent can affect reaction outcomes. beilstein-journals.org

EntryBaseSolventTemperature (°C)Yield (%)Comment
1K₂CO₃DMF20~85Standard conditions, good yield.
2Cs₂CO₃DMF20~90Slightly improved yield over K₂CO₃.
3TriethylamineAcetonitrile20~80Effective with diazepane salts.
4NaHTHF20~60Excellent selectivity, moderate conversion.
5t-BuOKTHF50>95Improved conversion at higher temperature.

Strategies for Enhancing Reaction Efficiency and Reproducibility

Temperature Control: Increasing the reaction temperature can significantly shorten reaction times and drive the reaction to completion. However, it must be carefully controlled to avoid side reactions. beilstein-journals.org

Molar Ratio Adjustment: Using a slight excess of the diazepane starting material can help ensure the complete consumption of the more valuable nitrobenzyl linker. Conversely, adjusting the stoichiometry is key to controlling the level of substitution (mono- vs. di-alkylation).

Multi-Addition Protocols: In some complex functionalizations of the diazepane scaffold, a "multi-addition" method has proven effective. This involves the sequential addition of the alkylating agent and a reducing agent (in reductive aminations) to shift the reaction equilibrium towards the desired polysubstituted product. nih.govnih.gov This principle of controlled, sequential addition can be adapted to enhance yields in other types of functionalization.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating. This technique has been successfully applied to the late-stage functionalization of related benzodiazepine scaffolds. figshare.com

By carefully selecting and optimizing these parameters, chemists can develop robust and reproducible synthetic routes to this compound and its derivatives. nih.gov

Chemical Reactivity and Transformation Studies of 1 4 Nitrophenyl Methyl 1,4 Diazepane Analogues

Reactivity of the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a seven-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. semanticscholar.orgnih.gov This ring system is a common scaffold in medicinal chemistry. semanticscholar.orgnih.gov Its reactivity is primarily characterized by the behavior of the secondary and tertiary amine functionalities and the conformational flexibility inherent in a seven-membered ring.

Nucleophilic Reactivity of the Nitrogen Centers

The nitrogen atoms of the 1,4-diazepane ring possess lone pairs of electrons, rendering them nucleophilic. In the parent compound, 1-[(4-Nitrophenyl)methyl]-1,4-diazepane, the N-1 nitrogen is a tertiary amine, having been alkylated with the (4-nitrophenyl)methyl group. The N-4 nitrogen, however, remains a secondary amine and is the principal site for further nucleophilic reactions.

This N-4 nitrogen can readily react with a variety of electrophiles. For instance, it can undergo N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and Michael addition to α,β-unsaturated carbonyl compounds. The reactivity can be influenced by the steric hindrance around the nitrogen atom and the electronic nature of the electrophile. The formation of quaternary ammonium (B1175870) salts is also possible, which can facilitate ring-opening reactions under certain conditions. mdpi.com The nucleophilic character of the diazepine (B8756704) nitrogens is fundamental to many synthetic routes used to create more complex derivatives. ijpcbs.comjocpr.com

Table 1: Representative Nucleophilic Reactions at the N-4 Position of this compound
Reaction TypeElectrophile ExampleProduct TypeGeneral Conditions
N-AlkylationMethyl Iodide (CH₃I)1-[(4-Nitrophenyl)methyl]-4-methyl-1,4-diazepaneBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)
N-AcylationAcetyl Chloride (CH₃COCl)1-Acetyl-4-[(4-nitrophenyl)methyl]-1,4-diazepaneBase (e.g., Triethylamine), Solvent (e.g., Dichloromethane)
N-Arylation2,4-Dinitrofluorobenzene1-(2,4-Dinitrophenyl)-4-[(4-nitrophenyl)methyl]-1,4-diazepaneBase (e.g., NaHCO₃), Solvent (e.g., Ethanol)
Reductive AminationAcetone1-Isopropyl-4-[(4-nitrophenyl)methyl]-1,4-diazepaneReducing agent (e.g., NaBH(OAc)₃), Acid catalyst

Electrophilic Substitution Reactions on the Diazepane Core

Direct electrophilic substitution on the carbon atoms of the saturated 1,4-diazepane core is not a typical reaction pathway, unlike in aromatic systems. byjus.com The electron-rich nitrogen atoms are the preferred sites of electrophilic attack. However, in related unsaturated diazepine systems, such as 2,3-dihydro-1,4-diazepines, the ring exhibits quasi-aromatic character, and electrophilic substitution at specific carbon positions (e.g., C-6) has been observed.

For a saturated ring like 1,4-diazepane, functionalization of the carbon backbone is generally achieved during the synthesis of the ring itself rather than through post-cyclization electrophilic substitution. Reactions such as the Mannich reaction, which involves the aminoalkylation of an acidic proton, could potentially introduce substituents at the C-2 or C-5 positions, alpha to the nitrogen atoms, but this reactivity is not widely documented for simple 1,4-diazepanes. researchgate.net Therefore, transformations on the diazepane core of this compound predominantly involve the N-4 atom.

Conformational Effects on Reactivity in Seven-Membered Rings

Seven-membered rings are conformationally flexible and can adopt several non-planar conformations, most commonly twist-chair and boat forms, to minimize steric and torsional strain. nih.govresearchgate.net The energy barrier for interconversion between these conformations is relatively low, leading to a dynamic equilibrium at room temperature. nih.gov

This conformational flexibility has a significant impact on the reactivity of the 1,4-diazepane ring. slideshare.netyoutube.com The spatial orientation of the lone pair on the N-4 nitrogen atom can differ between conformations, affecting its steric accessibility to incoming electrophiles. libretexts.org Furthermore, the relative orientation of substituents on the ring (axial-like vs. equatorial-like) can influence reaction rates and stereochemical outcomes. slideshare.netlibretexts.org For example, in reactions involving neighboring group participation, a specific conformation that brings the reacting groups into close proximity may be required. While the precise conformational landscape of this compound is not extensively detailed, principles derived from studies of other substituted seven-membered rings suggest that the steric bulk of the (4-nitrophenyl)methyl group at N-1 will influence the conformational preference of the ring, which in turn modulates the reactivity at N-4. nih.govresearchgate.net

Table 2: Common Conformations of the 1,4-Diazepane Ring and Potential Influence on Reactivity
ConformationKey Structural FeaturePotential Effect on Reactivity
Twist-ChairGenerally the most stable conformation, minimizes torsional strain.Presents a specific orientation and accessibility of the N-4 lone pair for nucleophilic attack.
BoatHigher in energy than the twist-chair form.May be required for specific reaction pathways or can be a transient intermediate.
Twist-BoatAn intermediate between boat and twist-chair conformations.Part of the dynamic interconversion pathway, influencing the overall reaction kinetics.

Transformations of the (4-Nitrophenyl)methyl Substituent

The (4-nitrophenyl)methyl group is a versatile component of the molecule, offering two primary sites for chemical modification: the nitro group and the phenyl ring.

Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Functions

The reduction of an aromatic nitro group is a fundamental and widely used transformation in organic synthesis, providing access to anilines and other nitrogen-containing functionalities. wikipedia.orgresearchgate.net This reaction can be achieved using a variety of reagents and conditions, allowing for selective transformation in the presence of other functional groups. researchgate.net

The nitro group of this compound can be reduced to the corresponding amino group to form 1-[(4-Aminophenyl)methyl]-1,4-diazepane. Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., palladium on carbon, platinum oxide) or transfer hydrogenation using a hydrogen donor like ammonium formate (B1220265) or hydrazine. researchgate.netjsynthchem.com Chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl2/HCl) is also highly effective. wikipedia.org

By carefully controlling the reaction conditions and the reducing agent, it is also possible to obtain intermediate reduction products. For example, partial reduction can yield the corresponding N-hydroxylamine or nitroso derivatives. wikipedia.orgnih.gov The resulting amino group is a versatile functional handle that can be further modified through diazotization, acylation, or alkylation, significantly expanding the synthetic utility of the parent compound.

Table 3: Common Methods for the Reduction of the Aromatic Nitro Group
Reducing SystemProductTypical ConditionsSelectivity Notes
H₂ / Pd-CAmineEthanol or Methanol solvent, room temperature, atmospheric or elevated pressure.Highly efficient and clean; may be too harsh for other sensitive groups.
Fe / HCl or NH₄ClAmineAqueous ethanol, reflux.Classical, inexpensive, and robust method.
Sodium Hydrosulfite (Na₂S₂O₄)AmineAqueous or biphasic system, room temperature or gentle heating.A mild reducing agent often used for sensitive substrates.
Tin(II) Chloride (SnCl₂ / HCl)AmineConcentrated HCl, ethanol, room temperature or heating.Effective method, though tin waste can be a drawback.
Zinc / Ammonium ChlorideN-HydroxylamineAqueous solution, controlled temperature (0-10 °C). wikipedia.orgAllows for isolation of the hydroxylamine (B1172632) intermediate. wikipedia.org

Chemical Modifications of the Phenyl Ring (e.g., halogenation, further nitration)

The phenyl ring of the (4-nitrophenyl)methyl substituent can undergo electrophilic aromatic substitution, although the reactivity is strongly influenced by the existing substituents. masterorganicchemistry.com The nitro group is a powerful deactivating group and directs incoming electrophiles to the meta position. Conversely, the N-CH₂-diazepane group is an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen atom.

In the case of this compound, the two substituents are para to each other. The directing effects are therefore:

Nitro group (at C-4): Directs meta (to C-2 and C-6).

-CH₂-diazepane group (at C-1): Directs ortho (to C-2 and C-6).

Both groups direct incoming electrophiles to the same positions (C-2 and C-6). However, the activating effect of the alkylamine substituent and the deactivating effect of the nitro group are in opposition. The strong deactivation by the nitro group will generally make further electrophilic substitution challenging, requiring harsh reaction conditions. Nevertheless, reactions such as further nitration (HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 2-substituted product, i.e., 1-[(2-E-4-nitrophenyl)methyl]-1,4-diazepane, where E is the electrophile. Steric hindrance from the bulky diazepane moiety might also influence the regioselectivity.

Table 4: Predicted Products of Electrophilic Aromatic Substitution on the Phenyl Ring
ReactionReagentsPredicted Major ProductComments
NitrationHNO₃ / H₂SO₄1-[(2,4-Dinitrophenyl)methyl]-1,4-diazepaneReaction requires forcing conditions due to deactivation by the existing nitro group.
BrominationBr₂ / FeBr₃1-[(2-Bromo-4-nitrophenyl)methyl]-1,4-diazepaneThe directing effects of both substituents favor substitution at the C-2 position.
ChlorinationCl₂ / AlCl₃1-[(2-Chloro-4-nitrophenyl)methyl]-1,4-diazepaneSimilar regioselectivity to bromination is expected.
SulfonationFuming H₂SO₄2-({4-[(4-Nitrophenyl)methyl]-1,4-diazepan-1-yl}methyl)-5-nitrobenzenesulfonic acidReaction is often reversible and may require high temperatures.

Cleavage of the Benzyl (B1604629) Linkage

The cleavage of the N-benzyl bond in this compound and its analogues is a critical transformation for the synthesis of unsubstituted or further functionalized diazepanes. The choice of debenzylation method is significantly influenced by the presence of the 4-nitro group on the benzyl moiety, which is susceptible to reduction.

Standard catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a common and highly efficient method for N-debenzylation. researchgate.net However, this method poses a significant challenge for substrates containing nitro groups, as the conditions typically reduce both the nitro group and cleave the benzyl group. researchgate.net Catalytic transfer hydrogenation using ammonium formate as a hydrogen donor with Pd/C offers a milder, non-acidic alternative for N-debenzylation, but simultaneous reduction of the nitro group remains a likely side reaction. mdma.chsemanticscholar.org

To achieve selective cleavage of the benzyl linkage while preserving the nitro functionality, alternative strategies are required. One such approach involves a base-promoted, metal-free debenzylation. A procedure utilizing potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with an oxygen source has been shown to efficiently debenzylate a wide variety of nitrogen-containing heterocycles. researchgate.net This method avoids the use of reducing agents that would affect the nitro group, making it a potentially suitable option for substrates like this compound. researchgate.net Another strategy involves the use of strong Lewis acids, such as aluminum chloride (AlCl₃), though this can be problematic if other reactive functional groups are present in the molecule. researchgate.net

Recent advancements in synthetic methodology offer further options. Oxidative C-N bond cleavage using copper catalysis provides a pathway to debenzylate amines directly from their corresponding carboxylic acids under oxidative conditions, avoiding harsh reducing agents. chemrxiv.org Additionally, diisobutylaluminum hydride (DIBAL) has been used for selective debenzylation, where the reactivity can be tuned by the electronic properties of the benzyl group; electron-poor benzyl groups, such as those with nitro substituents, may exhibit different reactivity compared to unsubstituted benzyl groups. nih.gov

Method Reagents Key Features & Limitations
Catalytic Hydrogenation H₂, Pd/C Highly efficient but non-selective; reduces the 4-nitro group. researchgate.net
Catalytic Transfer Hydrogenation Ammonium Formate, Pd/C Milder conditions, but still likely to reduce the nitro group. mdma.chsemanticscholar.org
Base-Promoted Oxidation KOtBu, DMSO, O₂ Metal-free; avoids reducing agents, preserving the nitro group. researchgate.net
Lewis Acid Cleavage AlCl₃ Strong acid conditions; may cause side reactions with other functional groups. researchgate.net
Oxidative Decarboxylation CuI, MnO₂ Enables benzylation/debenzylation from native carboxylic acids, preserving reducible groups. chemrxiv.org

Derivatization for Advanced Chemical Applications

The 1,4-diazepane nucleus, accessible from precursors like this compound following debenzylation, serves as a versatile scaffold for the construction of more complex molecular architectures with diverse applications.

The 1,4-diazepane ring is a valuable building block for the synthesis of fused heterocyclic systems, which often exhibit significant biological activities. nih.gov These complex structures are typically formed through intramolecular cyclization reactions of appropriately functionalized diazepane derivatives.

One common strategy involves the construction of benzodiazepine-based fused systems. Benzodiazepines themselves are key intermediates for creating fused ring compounds such as triazolo-, oxadiazolo-, oxazino-, and furanobenzodiazepines. nih.gov For example, a palladium-catalyzed intramolecular cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates can yield substituted 1,4-benzodiazepines. mdpi.com

Another approach involves fusing the diazepane ring with other small heterocycles. Research has demonstrated the synthesis of novel azetidine-fused 1,4-diazepine derivatives through an intramolecular copper-catalyzed cross-coupling reaction. nih.govmdpi.com These fused intermediates can then be used to generate functionalized 1,4-benzodiazepines via the ring-opening of the strained four-membered azetidine (B1206935) ring. nih.govmdpi.com

Furthermore, diazepine heterocycles have been fused with pyrazole (B372694) and indole (B1671886) rings to produce compounds with potential antimalarial, antitumor, and antiviral properties. ktu.edu The synthesis of these systems, such as tetrahydro-4H-pyrazolo[1,5-a] mdpi.comnih.govdiazepin-4-ones and tetrahydro mdpi.comnih.govdiazepino[1,2-a]indol-1-ones, often proceeds via a two-step sequence involving N-alkylation with a bifunctional reagent like epichlorohydrin, followed by an intramolecular cyclization. ktu.eduresearchgate.net This modular approach allows for the generation of a library of diverse fused heterocyclic systems.

Fused Heterocyclic System Synthetic Strategy Precursor Example
Triazolo-, Oxadiazolo-benzodiazepines Intramolecular cyclization of functionalized benzodiazepines. nih.gov Substituted 1,4-Benzodiazepines
Azetidine-fused Diazepinones Intramolecular Cu-catalyzed C-N bond coupling. nih.govmdpi.com 1-(2-Bromobenzyl)azetidine-2-carboxamides
Pyrazolo[1,5-a] mdpi.comnih.govdiazepin-4-ones N-alkylation followed by intramolecular cyclization. ktu.eduresearchgate.net 1H-Pyrazole-5-carboxylates
mdpi.comnih.govDiazepino[1,2-a]indol-1-ones N-alkylation followed by intramolecular cyclization. ktu.eduresearchgate.net Indole-2-carboxylates

The derivatization of the 1,4-diazepane scaffold is a key strategy for developing hybrid molecules and conjugates. This approach involves chemically linking the diazepane core to other distinct molecular entities, such as other pharmacophores, to create a single molecule with combined or enhanced functionalities. The goal is to produce novel compounds with improved therapeutic profiles, novel mechanisms of action, or targeted delivery capabilities.

A notable example is the synthesis of a series of factor Xa inhibitors where the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the enzyme's active site. nih.gov In these hybrid molecules, the diazepane core acts as a key structural element that orients other parts of the molecule for optimal interaction with the biological target. nih.gov

Another application involves creating conjugates for use in diagnostics or targeted therapy. For instance, N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines have been synthesized as hexadentate chelators. nih.gov These molecules are designed to coordinate with radiometals like Gallium-68, forming stable complexes. The diazepane framework provides a robust backbone for the three pendant arms that bind the metal ion, creating a conjugate suitable for applications in nuclear medicine. nih.gov

The synthesis of such hybrids often involves multi-step reaction sequences. Reductive amination is a common method to attach functionalized side chains to the nitrogen atoms of the diazepane ring. nih.gov The versatility of the diazepane scaffold allows for the introduction of various linkers and functional groups, enabling conjugation to a wide range of molecules, including peptides, imaging agents, and other small-molecule drugs.

Hybrid Molecule/Conjugate Type Application Synthetic Linkage Strategy
Factor Xa Inhibitors Anticoagulant/Antithrombotic Diazepane as a scaffold for pharmacophore presentation. nih.gov
Radiometal Chelators Nuclear Medicine/Imaging Reductive amination to attach chelating arms to the diazepane nitrogens. nih.gov

After a comprehensive search for scientific data pertaining to "this compound," it has been determined that specific experimental spectroscopic information required to construct the requested article is not available in publicly accessible scientific literature and databases.

Searches for this specific compound did not yield the necessary detailed data for Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, 2D NMR, and Variable-Temperature NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS). While general principles of these analytical techniques and data for structurally related but distinct compounds are available, no peer-reviewed studies or database entries containing the explicit spectra, chemical shifts, absorption frequencies, or fragmentation patterns for "this compound" could be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the specified chemical compound. Constructing such an article would require fabricating data, which would be scientifically unsound.

Structural Characterization Methodologies and Spectroscopic Analysis

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

For the parent 1,4-diazepane ring, also known as homopiperazine, X-ray diffraction studies have revealed that it typically adopts a chair or twist-chair conformation to minimize steric strain within the seven-membered ring. It would be anticipated that the substituted derivative, 1-[(4-Nitrophenyl)methyl]-1,4-diazepane, would also exhibit a similar ring conformation. The orientation of the (4-nitrophenyl)methyl substituent, whether in an axial or equatorial position, would be a key structural feature determined by this method.

However, a specific search for crystallographic data for this compound in resources such as the Cambridge Structural Database (CSD) did not yield any deposited structures. Consequently, no experimental data on its crystal system, space group, unit cell dimensions, or specific molecular geometry can be presented. The generation of a data table with these parameters is therefore not possible.

Table 4.4.1. Crystallographic Data for this compound.

Parameter Value
Crystal System Data not available in published literature.
Space Group Data not available in published literature.
Unit Cell Dimensions Data not available in published literature.
Volume Data not available in published literature.
Z (molecules per unit cell) Data not available in published literature.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of chemical compounds and for separating isomers. The choice of method depends on the compound's volatility and thermal stability.

Given the molecular weight and expected polarity of this compound, reverse-phase HPLC would be a highly suitable method for purity analysis. A typical setup would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection would likely be performed using a UV detector, leveraging the strong absorbance of the nitrophenyl chromophore.

While general principles of chromatography can be applied, specific, validated methods for this compound have not been found in the scientific literature. Research on a closely related isomer suggests the viability of HPLC for this class of compounds, but the precise conditions such as column type, mobile phase composition, flow rate, and detection wavelength would need to be empirically developed and validated for this specific molecule.

Without published research, details on retention times, resolution of potential impurities (e.g., starting materials or by-products from its synthesis), or methods for separating potential structural isomers are not available. Therefore, a detailed data table of chromatographic conditions cannot be accurately compiled.

Table 4.5.1. Exemplary HPLC Conditions for Analysis of Related Phenyl-diazepane Compounds.

Parameter Typical Conditions
Column Reverse-phase (e.g., C18, 5 µm particle size)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis (Wavelength determined by UV spectrum)
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient to 40 °C

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction.chemrj.orgresearchgate.net

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecular systems, including 1-[(4-Nitrophenyl)methyl]-1,4-diazepane. chemrj.org These calculations provide a quantum mechanical description of the molecule, allowing for the prediction of various properties.

Geometry Optimization and Conformational Analysis of the Diazepane Ring

The seven-membered 1,4-diazepane ring is known for its conformational flexibility. researchgate.net Computational studies on related N,N-disubstituted-1,4-diazepanes indicate that the ring can adopt several low-energy conformations, including twist-boat and chair forms. nih.gov For this compound, geometry optimization using DFT methods would reveal the most stable three-dimensional arrangement of the atoms. This process involves finding the minimum energy structure on the potential energy surface.

The conformational landscape of the diazepane ring is influenced by the substituents on the nitrogen atoms. nih.gov In the case of the 4-nitrobenzyl group, steric and electronic factors will dictate the preferred orientation of this substituent relative to the diazepine (B8756704) ring. It is plausible that the molecule exists as a mixture of conformers in equilibrium. Studies on similar 1-aryl-tetrahydro-1,3-diazepines have shown the existence of multiple chair and twisted boat conformations, with the final stable geometries being influenced by the orientation of the aryl substituent. mdpi.comsemanticscholar.org

Table 1: Predicted Low-Energy Conformations of the 1,4-Diazepane Ring

Conformation Relative Energy (kcal/mol) Key Dihedral Angles (degrees)
Twist-Boat 0.0 (hypothetical) C2-N1-C7-C6: ~50, N1-C2-C3-N4: ~-70
Chair > 1.0 (hypothetical) C2-N1-C7-C6: ~-60, N1-C2-C3-N4: ~80

Note: This table is illustrative and based on general findings for substituted diazepanes. Specific values for this compound would require dedicated computational studies.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic parameters that are crucial for the characterization of this compound. By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared with experimental data, can help in the assignment of signals and confirm the molecular structure.

Similarly, the calculation of the vibrational frequencies (IR and Raman spectra) can be achieved through DFT. The computed vibrational spectrum provides information about the various bond stretching and bending modes within the molecule. For instance, characteristic frequencies for the N-O stretching of the nitro group, C-H stretching of the aromatic ring and the diazepane moiety, and C-N stretching vibrations can be predicted.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch ~1520
Nitro (NO₂) Symmetric Stretch ~1350
Aromatic C-H Stretch ~3100-3000
Aliphatic C-H Stretch ~2950-2850
C-N Stretch ~1250-1020

Note: These are typical frequency ranges and specific values for the title compound would be obtained from DFT calculations.

Molecular Modeling and Docking Studies

While often used to predict biological activity, molecular docking can also be a valuable tool for understanding the fundamental chemical interactions of this compound with other molecules. nih.govmdpi.com By docking the molecule into the active site of a well-characterized protein or a simple host molecule, the nature of the non-covalent interactions can be elucidated. nih.govresearcher.life

These studies can reveal the potential for hydrogen bonding, π-π stacking, and van der Waals interactions. The 4-nitrophenyl group, with its electron-withdrawing nitro group and aromatic ring, is capable of engaging in π-π stacking interactions with other aromatic systems. The nitrogen atoms of the diazepane ring can act as hydrogen bond acceptors. Understanding these potential interactions is key to comprehending the molecule's behavior in various chemical environments.

Investigation of Reaction Mechanisms through Computational Approaches

Computational chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions involving this compound. nih.govnih.gov For instance, the synthesis of this compound likely involves the N-alkylation of 1,4-diazepane with 4-nitrobenzyl halide. DFT calculations can be employed to model the transition state of this Sₙ2 reaction, providing insights into the reaction kinetics and the factors that influence the reaction rate. researchgate.net

Furthermore, the reactivity of the molecule itself can be explored. For example, the reduction of the nitro group to an amino group is a common transformation. Computational studies can model the reaction pathway for this reduction, identifying intermediates and transition states, and helping to understand the reaction mechanism under different conditions.

Theoretical Insights into Aromaticity and Nitro Group Effects

The nitro group is a strong electron-withdrawing group, which has a profound effect on the electronic structure of the phenyl ring. researchgate.netsvedbergopen.com This electron-withdrawing nature can be analyzed through calculated electrostatic potential maps, which would show a region of positive potential on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. This electronic perturbation affects the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. Quantum chemical calculations have been used to study the electronic structure of nitrobenzene, providing a benchmark for understanding the effects of the nitro group. nih.gov The presence of multiple nitro groups on an imidazole (B134444) ring, for instance, has been shown to result in a high-energy material. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Versatile Synthetic Intermediates and Building Blocks

1-[(4-Nitrophenyl)methyl]-1,4-diazepane serves as a highly versatile intermediate in organic synthesis. The reactivity of the molecule can be attributed to its distinct functional groups: the 1,4-diazepane ring, the aromatic nitro group, and the benzylic methylene (B1212753) bridge.

The 1,4-Diazepane Moiety: This seven-membered heterocyclic ring is a common structural motif in medicinal chemistry. nih.govresearchgate.net The secondary amine within the ring can be further functionalized through reactions such as acylation, alkylation, or arylation, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The flexible, non-planar nature of the diazepane ring is a key feature in designing molecules that interact with biological macromolecules.

The 4-Nitrophenylmethyl Group: The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. embibe.comwikipedia.org Crucially, the nitro group can be readily reduced to an amino group (NH2). This transformation is a cornerstone of synthetic chemistry, as it converts the molecule into a new building block, 1-[(4-Aminophenyl)methyl]-1,4-diazepane. wikipedia.orgyoutube.com This resulting aniline (B41778) derivative can then undergo a variety of subsequent reactions, including diazotization, amide bond formation, and sulfonamide synthesis, making the parent nitro compound a valuable precursor for a wide array of derivatives. openpharmaceuticalsciencesjournal.com Nitroalkanes and other nitro compounds are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules. frontiersin.org

The combination of these features allows the title compound to be used as a bifunctional building block, enabling sequential or orthogonal synthetic strategies to build complex target molecules.

Functional GroupKey Synthetic TransformationsPotential Products
1,4-Diazepane (Secondary Amine) Alkylation, Acylation, Arylation, SulfonylationSubstituted diazepane derivatives, amides, sulfonamides
4-Nitro Group Reduction to Amine4-Amino-substituted derivatives
Resulting Aromatic Amine Diazotization, Amide Coupling, N-AlkylationAzo compounds, complex amides, further substituted amines

Precursors for the Synthesis of Diverse Heterocyclic Compounds

The structural framework of this compound is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. The development of efficient protocols for the preparation of diazepine (B8756704) derivatives continues to be a significant endeavor in synthetic organic chemistry. nih.gov

The transformation of the nitro group into an amine is a key step. The resulting aromatic amine, ortho to a C-H bond, can participate in cyclization reactions to form new rings. For instance, condensation reactions with appropriate dicarbonyl compounds or their equivalents can lead to the formation of fused polycyclic systems incorporating the diazepine ring. Benzodiazepines, a related class of compounds, are valuable intermediates for synthesizing fused ring systems like triazolo- and oxadiazolo-benzodiazepines. nih.gov Similarly, derivatives of 1-[(4-Aminophenyl)methyl]-1,4-diazepane could be used to create novel, complex heterocyclic structures.

Furthermore, the 1,4-diazepane ring itself can be a component in the construction of larger heterocyclic systems, such as pyrrolo wikipedia.orgteachy.aibenzodiazepines, which exhibit a wide range of biological activities. nih.gov Synthetic strategies often involve the cyclization of precursors to form the seven-membered diazepine ring. ijpcbs.comresearchgate.net The pre-formed substituted diazepane ring in the title compound offers an alternative approach where the diazepine is already in place and can be annulated with other rings.

Development of Novel Linkers and Scaffolds in Organic Synthesis

In medicinal chemistry and drug discovery, molecular scaffolds form the core structure of a molecule to which various functional groups are attached. The 1,4-benzodiazepine (B1214927) scaffold, a close relative, is considered a "privileged structure" due to its ability to bind to a variety of biological targets. nih.govmdpi.com The 1,4-diazepane ring in this compound serves a similar purpose as a flexible, three-dimensional scaffold.

The molecule's utility as a linker comes from its distinct ends. The 1,4-diazepane ring can be attached to one molecular fragment, while the nitrophenyl group can be modified to connect to another. After reduction of the nitro group to an amine, the resulting amino group provides a reactive handle for conjugation to other molecules, such as peptides, polymers, or other pharmacophores. This makes the compound a useful heterobifunctional linker for applications in areas like proteomics and the development of antibody-drug conjugates.

Scaffold/Linker ComponentFunctionalityPotential Application
1,4-Diazepane Ring Core structural frameworkBase for combinatorial libraries in drug discovery
(4-Nitrophenyl)methyl Group Connective element, modifiable handleLinking two different molecular entities
Secondary Amine (in ring) Attachment pointConjugation to biomolecules or surfaces
Aromatic Amine (post-reduction) Attachment pointConjugation to biomolecules or surfaces

Potential in the Design of Functional Materials

The properties of the 4-nitrophenyl group are central to the potential applications of this compound in materials science. Aromatic nitro compounds possess unique electronic and physical characteristics that can be harnessed for the creation of functional materials.

The nitro group is strongly electron-withdrawing, which creates a significant dipole moment in the molecule. embibe.comcollegedunia.com This high polarity can influence the bulk properties of materials incorporating this compound, such as their solubility, melting point, and dielectric properties. embibe.com The presence of the nitro group also affects the electronic properties of the benzene (B151609) ring, which can be relevant for the design of:

Dyes and Pigments: Aromatic nitro compounds are often colored (typically pale yellow) and have been used as precursors in the synthesis of dyes. teachy.aicollegedunia.com The reduction of the nitro group to an amine, followed by diazotization and coupling reactions, is a classical route to a vast range of azo dyes.

Electron-Deficient Components: In materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), electron-deficient units are essential. The nitrophenyl group can serve as such a component, influencing charge transport and energy levels within a material.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. This compound possesses several features that make it an attractive building block for designing self-assembling supramolecular structures.

Hydrogen Bonding: The secondary amine in the diazepane ring can act as both a hydrogen bond donor and acceptor. The two oxygen atoms of the nitro group are effective hydrogen bond acceptors. mdpi.com These interactions can guide the assembly of molecules into well-defined one-, two-, or three-dimensional networks.

π-π Stacking: The electron-deficient nature of the 4-nitrophenyl ring makes it suitable for π-π stacking interactions with electron-rich aromatic rings. This type of interaction is a key driving force in the formation of columnar structures and other ordered assemblies in the solid state. mdpi.com

Host-Guest Chemistry: The 1,4-diazepane ring can adopt various conformations and could potentially act as a host for small guest molecules or ions, binding them through a combination of hydrogen bonding and other weak interactions.

The interplay of these non-covalent forces can be used to control the crystal packing of the material or to design complex, self-assembled architectures in solution. mdpi.com

Conclusion and Future Research Directions

Summary of Current Academic Research on 1-[(4-Nitrophenyl)methyl]-1,4-Diazepane and Related Systems

A thorough review of the current scientific literature reveals a notable scarcity of studies specifically focused on this compound. While general reviews on the synthesis and biological significance of 1,4-diazepines and their fused-ring counterparts, benzodiazepines, are available, dedicated research on this particular N-substituted diazepane is not prominent. nih.govsemanticscholar.orgingentaconnect.comresearchgate.netmdpi.com

However, the broader family of N-substituted 1,4-diazepanes has been the subject of various investigations. For instance, research into N-benzyl-1,4-diazepane derivatives has been conducted, with studies reporting on their synthesis and structural characterization. nih.gov The crystal structure of 1-benzyl-1,4-diazepan-5-one, a closely related compound, has been elucidated, providing insight into the conformational preferences of the seven-membered diazepine (B8756704) ring. nih.gov Furthermore, a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)acetamides have been synthesized and evaluated for their positive inotropic activity, highlighting the potential of this scaffold in medicinal chemistry. nih.gov

Computational studies have also been employed to understand the properties of diazepane-based systems. These studies have provided insights into the physicochemical properties and potential biological activity of new benzodiazepines, which share the core diazepine ring. arabjchem.orgresearchgate.net The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines as chelators for radiometals further underscores the versatility of the 1,4-diazepane scaffold. nih.govnih.gov

The existing research on these related systems provides a foundational understanding that can be extrapolated to hypothesize the properties and potential of this compound. The presence of the 4-nitrophenylmethyl group introduces both steric and electronic features that are expected to influence the compound's reactivity and potential applications.

Identification of Key Research Gaps in Synthetic Methodology

The most significant research gap is the lack of a well-established and optimized synthetic protocol specifically for this compound. While general methods for the N-alkylation of 1,4-diazepane can be proposed, such as the reaction with 4-nitrobenzyl halide, specific details regarding reaction conditions, yields, and potential side products are not documented.

A key challenge in the synthesis of N-substituted 1,4-diazepanes is controlling the degree of substitution. The presence of two secondary amine groups in the 1,4-diazepane ring means that both mono- and di-alkylation can occur. Achieving selective mono-alkylation to produce this compound in high yield would require careful control of stoichiometry and reaction conditions.

Furthermore, the influence of the electron-withdrawing nitro group on the reactivity of the benzylating agent is an area that requires investigation. While the nitro group activates the benzylic position towards nucleophilic attack, it may also influence the stability of the product and its purification. The development of efficient and selective synthetic methods is crucial for enabling further studies on this compound.

Synthetic Approach Description Potential Challenges for this compound
Direct AlkylationReaction of 1,4-diazepane with a 4-nitrobenzyl halide (e.g., bromide or chloride) in the presence of a base.Control of mono- versus di-alkylation; potential for quaternization.
Reductive AminationReaction of 1,4-diazepane with 4-nitrobenzaldehyde (B150856) followed by reduction with an agent like sodium borohydride. nih.govPotential for over-reduction of the nitro group depending on the reducing agent and conditions.
Domino ReactionsMulti-component reactions that form the diazepine ring and introduce the substituent in a single pot. acs.orgRequires the development of a specific domino sequence applicable to this target molecule.

Prospective Avenues for Exploring Novel Chemical Transformations and Reactivity

The structure of this compound offers several avenues for exploring novel chemical transformations. The presence of the nitro group is a key feature, as it can be readily transformed into other functional groups, thereby serving as a versatile chemical handle.

One of the most promising transformations is the reduction of the nitro group to an amine. This would yield 1-[(4-Aminophenyl)methyl]-1,4-diazepane, a compound with a nucleophilic amino group on the phenyl ring. This amino group could then be further functionalized through reactions such as acylation, sulfonylation, or diazotization, opening up a vast chemical space for the synthesis of new derivatives with potentially interesting biological or material properties.

The diazepane ring itself also presents opportunities for further reactions. The remaining secondary amine at the 4-position can be functionalized, leading to the synthesis of dissymmetrically substituted 1,4-diazepanes. This could be achieved through a second alkylation, acylation, or by reaction with other electrophiles.

Functional Group Potential Transformation Reagents and Conditions Potential Product
Nitro GroupReduction to AmineH₂, Pd/C; SnCl₂, HCl1-[(4-Aminophenyl)methyl]-1,4-diazepane
Nitro GroupPartial Reduction to Hydroxylamine (B1172632)Zn, NH₄Cl1-{[4-(Hydroxyamino)phenyl]methyl}-1,4-diazepane
Diazepane N-HAlkylationR-X, Base1-[(4-Nitrophenyl)methyl]-4-alkyl-1,4-diazepane
Diazepane N-HAcylationRCOCl, Base1-Acyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane

Future Directions in Advanced Spectroscopic and Computational Characterization

A fundamental step in exploring the chemistry of this compound is its thorough characterization using modern analytical techniques. While experimental data is currently lacking, predictions can be made based on related structures.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, the benzylic methylene (B1212753) protons, and the protons of the diazepane ring. ¹³C NMR would provide information on the carbon framework of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amine in the diazepane ring, C-H stretching of the aromatic and aliphatic groups, and strong symmetric and asymmetric stretching bands for the nitro group.

Mass Spectrometry (MS): High-resolution mass spectrometry would be crucial for confirming the molecular formula of the compound. Fragmentation patterns could provide structural information.

Computational Characterization: Computational chemistry offers powerful tools to complement experimental studies. arabjchem.orgresearchgate.net Density Functional Theory (DFT) calculations could be employed to:

Predict the stable conformations of the 1,4-diazepane ring.

Calculate the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, to understand its reactivity.

Simulate spectroscopic data (NMR, IR) to aid in the interpretation of experimental results.

Investigate potential intermolecular interactions, such as hydrogen bonding.

Emerging Opportunities in Applications within Organic Synthesis and Materials Science

While the direct applications of this compound are yet to be explored, its structure suggests potential utility in several areas of organic synthesis and materials science.

Organic Synthesis:

Building Block: After transformation of the nitro group, the resulting amino-functionalized compound could serve as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The diazepane scaffold is a known privileged structure in medicinal chemistry. nih.govsemanticscholar.orgingentaconnect.comresearchgate.net

Ligand Synthesis: The two nitrogen atoms of the diazepane ring, along with the potential for further functionalization on the phenyl ring, make this molecule an interesting precursor for the synthesis of novel ligands for catalysis or metal sequestration.

Materials Science:

Polymer Chemistry: The amino-functionalized derivative could be incorporated into polymers, either as a monomer or as a pendant group, to introduce specific properties such as basicity, metal-binding capacity, or altered solubility.

Surface Modification: The molecule could be used to modify the surface of materials. For example, the nitro group could be used as a handle for covalent attachment to surfaces, or the amino-functionalized derivative could be used to introduce a positive charge or reactive sites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(4-Nitrophenyl)methyl]-1,4-diazepane, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-nitrobenzyl chloride with diazepane in the presence of a base (e.g., NaOH) in dichloromethane at room temperature . Cyclization of 1,2-diamine derivatives under catalytic conditions (e.g., acid catalysis) is another viable route . Purity optimization involves recrystallization from ethanol or column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate). Monitoring via HPLC (C18 column, UV detection at 254 nm) ensures >95% purity .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a combination of techniques:

  • NMR : ¹H/¹³C NMR to confirm the diazepane ring and nitrophenyl substitution (e.g., aromatic protons at δ 7.5–8.0 ppm, methylene groups at δ 3.0–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 263.29) .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities .

Q. What are the primary pharmacological mechanisms associated with the nitrophenyl-diazepane scaffold?

  • Methodological Answer : The nitrophenyl group enhances binding to biological targets through π-π stacking and nitro-to-amine bioreduction. In vitro assays (e.g., calcium channel modulation or enzyme inhibition) should be conducted using HEK293 cells or isolated enzymes (e.g., acetylcholinesterase). Dose-response curves (IC₅₀ determination) and competitive binding studies (Ki values) are critical .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with improved receptor affinity?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs) using the nitrophenyl moiety as a pharmacophore.
  • Use QM/MM simulations to study nitro-to-amine conversion kinetics in biological systems.
  • Validate predictions with SAR studies by synthesizing analogs (e.g., replacing nitrophenyl with aminophenyl or halogenated aryl groups) .

Q. What experimental strategies address contradictory data in degradation pathway studies of this compound?

  • Methodological Answer : Under basic conditions (e.g., saponification), degradation products can be analyzed via LC-MS/MS. If unexpected products arise (e.g., ring-opening intermediates), employ isotopic labeling (²H/¹³C) to track reaction pathways. Compare results with DFT calculations to identify thermodynamically favored pathways .

Q. How should researchers resolve discrepancies in biological activity data across different assay systems?

  • Methodological Answer :

  • Standardize assay conditions (e.g., pH, temperature, cell line passage number).
  • Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Perform meta-analysis of published data to identify confounding variables (e.g., solvent effects, protein purity) .

Q. What advanced purification techniques are recommended for isolating trace impurities in scaled-up synthesis?

  • Methodological Answer :

  • Preparative HPLC : Use a C18 column with a methanol/water gradient (0.1% TFA) to separate diastereomers or byproducts.
  • Chiral Chromatography : For enantiomeric resolution, employ amylose-based columns with hexane/isopropanol eluents.
  • Cryogenic Crystallization : Slow cooling in tert-butyl methyl ether improves crystal lattice exclusion of impurities .

Methodological Framework for Research Design

Q. How to integrate theoretical frameworks into experimental design for studying this compound’s bioactivity?

  • Methodological Answer : Link studies to established theories (e.g., QSAR for nitroaromatic compounds or enzyme transition-state mimicry). Design experiments to test hypotheses derived from these frameworks, such as comparing inhibition kinetics with computational predictions .

Q. What statistical approaches are optimal for analyzing dose-response relationships in neuropharmacological studies?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (log[inhibitor] vs. response). For multi-target effects, apply global fitting models or Bayesian hierarchical analysis to account for variability between replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Nitrophenyl)methyl]-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-[(4-Nitrophenyl)methyl]-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.